molecular formula C10H9ClF3NO2 B2870783 2-Chloro-5-(trifluoromethyl)-DL-phenylalanine CAS No. 64134-20-9

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine

Cat. No. B2870783
CAS RN: 64134-20-9
M. Wt: 267.63
InChI Key: JTZHJIFNKMMHIZ-QMMMGPOBSA-N
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Description

“2-Chloro-5-(trifluoromethyl)aniline” is a compound that is part of the Thermo Scientific Chemicals product portfolio . It’s a clear, colorless to yellow to orange liquid with an assay (GC) of ≥96.0% . Another similar compound is “2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate”, which is an organic building block .


Molecular Structure Analysis

The molecular formula for “2-Chloro-5-(trifluoromethyl)aniline” is C7H5ClF3N . For a similar compound, “2-Chloro-5-(trifluoromethyl)pyridine”, the molecular formula is C6H3ClF3N .

Mechanism of Action

The mechanism of action for “2-Chloro-5-(trifluoromethyl)-DL-phenylalanine” is not available in the sources I found. A similar compound, “N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide”, is reported to target the respiratory system .

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

properties

IUPAC Name

2-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZHJIFNKMMHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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